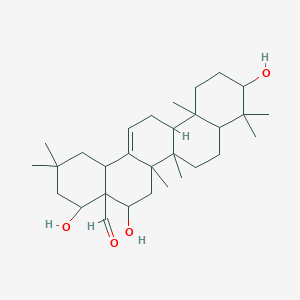

Priverogenin A

Description

Priverogenin A (C30H48O4) is a triterpenoid sapogenin, the aglycone component of saponins found in plants such as Primula species. It is characterized by a tetracyclic structure with hydroxyl and carbonyl functional groups, as evidenced by its molecular formula and InChIKey (QBWHAELJLKYXDB-UHFFFAOYSA-N) . This compound has demonstrated notable biological activities, including antioxidant properties (value: 1.69 in anti-oxidant assays) and inhibitory effects against enzymatic targets, such as higher binding affinities compared to ellagic acid in silico studies .

Properties

CAS No. |

18443-26-0 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

4,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |

InChI |

InChI=1S/C30H48O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,17,19-24,32-34H,9-16H2,1-7H3 |

InChI Key |

QBWHAELJLKYXDB-HRQAAHFGSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |

melting_point |

198-202°C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Priverogenin A typically involves multiple steps, starting from simpler triterpenoid precursors . The synthetic route may include:

Oxidation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Reduction: Reduction of intermediate compounds to achieve the desired hydroxylation pattern.

Functional Group Modification: Introduction of the carbaldehyde group through formylation reactions using reagents like formic acid or formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification . Alternatively, it can be synthesized through chemical processes in specialized reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Priverogenin A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of the carbaldehyde group to a primary alcohol.

Substitution: Replacement of hydroxyl groups with other functional groups like halogens or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents (e.g., thionyl chloride), amines.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Priverogenin A has several scientific research applications:

Mechanism of Action

The mechanism of action of Priverogenin A involves its interaction with specific molecular targets and pathways . The hydroxyl groups and carbaldehyde functional group play crucial roles in its biological activity, enabling it to interact with enzymes and receptors involved in various cellular processes .

Comparison with Similar Compounds

Priverogenin B

Priverogenin B (C30H50O4) is a structural analog differing by two additional hydrogen atoms, likely due to a saturated bond or reduced oxygenation. This difference increases its molecular weight (474.37 Da vs. 472.36 Da for Priverogenin A) and alters physicochemical properties. Priverogenin B is acetylated at position 22 in derivatives like priverosaponin B 22-acetate, enhancing stability and bioactivity . Unlike this compound, it is extensively patented (12 patents) but lacks literature on pharmacological validation .

Structural Comparison Table

Other Sapogenins

- Protoprimulagenin: Lacks acetyl groups, forming monodesmosidic saponins with glucuronic acid. Less bioactive than this compound .

- Cyclamin : Highly hemolytic due to branched sugar chains, contrasting with this compound’s moderate toxicity .

Functional Analogs

Ellagic Acid and Arjunic Acid

In silico studies show this compound has superior inhibitory activity (binding energy: −9.2 kcal/mol) compared to ellagic acid (−7.5 kcal/mol) and Arjunic Acid (−8.1 kcal/mol). However, its ADMET profile is inferior:

Activity and ADMET Comparison Table

| Compound | Binding Affinity (kcal/mol) | Caco-2 Permeability | Hepatotoxicity Risk |

|---|---|---|---|

| This compound | −9.2 | <0.5 | 72% |

| Ellagic Acid | −7.5 | 0.8 | 12% |

| Arjunic Acid | −8.1 | 1.2 | 25% |

| Thesapogenol B | −8.7 | 1.0 | 18% |

| Euscaphic Acid | −8.4 | 1.1 | 20% |

Data sourced from in silico ADMET predictions

Metabolic and Ecological Roles

- Anti-Oxidant Activity : this compound (1.69) exhibits lower antioxidant capacity than Pokeberrygenin (1.85) in firefly larvae, suggesting niche-specific roles .

- Metabolic Pathways : In Baird’s tapir, this compound levels increase with inulin supplementation, unlike indoxylsulfuric acid or furilazole, indicating unique metabolic interactions .

Q & A

Q. What interdisciplinary collaborations enhance this compound research?

- Methodological Answer : Partner with:

- Computational chemists for molecular dynamics simulations.

- Pharmacologists for PK/PD modeling.

- Ecologists for sustainable sourcing strategies.

Joint publications should integrate diverse datasets (e.g., omics, crystallography) to support holistic conclusions .

Tables for Key Methodological Comparisons

| Technique | Application in this compound Research | Validation Criteria |

|---|---|---|

| HPLC-MS | Purity assessment, metabolic stability testing | ≥95% purity; MS/MS fragmentation match |

| Molecular Docking | Target interaction prediction | RMSD ≤2.0 Å; free energy < -6 kcal/mol |

| In Vivo Toxicity Models | Acute/chronic toxicity evaluation | ALT/AST levels ≤2x control; no necrosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.